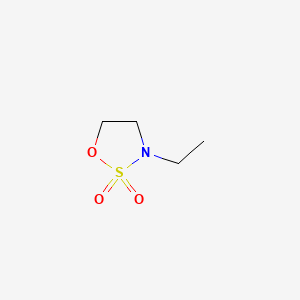

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a chemical compound with the CAS Number: 153631-34-6 . It has a molecular weight of 151.19 and its IUPAC name is 3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide . It is in liquid form at room temperature .

Synthesis Analysis

The synthesis of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide and similar compounds has been described in the literature . The cyclic sulfamidate precursors were prepared from α-amino acids after four steps which include reduction, N-Boc protection, cyclisation, and cleavage .Molecular Structure Analysis

The InChI code for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is 1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3 . The InChI key is LVSWOPFLCVFGDQ-UHFFFAOYSA-N . The canonical SMILES structure is CCN1CCOS1(=O)=O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.19 g/mol . It has a topological polar surface area of 55 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 151.03031432 g/mol . The compound has a complexity of 181 .Applications De Recherche Scientifique

Anticonvulsant Activity : N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, which are structurally related to 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide, have been synthesized and tested for their anticonvulsant activity. These compounds have shown effectiveness in mice models for treating seizures, with some derivatives being significantly more potent than valproic acid, a well-known anticonvulsant (Pastore et al., 2013).

Biological Evaluation for Anticonvulsant Properties : Another study investigated a family of compounds with an oxathiazolidine-4-one-2,2-dioxide skeleton for their potential as new anticonvulsant drugs. These compounds displayed activity at lower doses and showed no signs of neurotoxicity (Sabatier et al., 2019).

Conformational Studies : The conformations of various 3-aryl-1,2,3-oxathiazolidine 2-oxides, closely related to 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide, have been investigated using proton magnetic resonance spectroscopy. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Yamada et al., 1975).

Synthesis and Alkylation Reactions : Research has been conducted on synthesizing protected chiral and hindered cyclic sulfamidates (including oxathiazolidine-2,2-dioxides) and their use in alkylation reactions. These studies contribute to the development of versatile synthetic routes for compounds with potential pharmaceutical applications (Posakony et al., 2002).

Ring Transformation Studies : Investigations into the transformation of 1,2-thiazetidine 1,1-dioxides to trans-1,2,3-oxathiazolidine 2-oxides and cis-Aziridines have been carried out. These studies explore the chemistry of oxathiazolidine derivatives and their potential for creating new chemical entities (Kataoka & Iwama, 1995).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethyloxathiazolidine 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWOPFLCVFGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)